2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile
Description
2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of a triazene group attached to a benzonitrile moiety, with a methylphenyl substituent
Properties
CAS No. |
62993-26-4 |
|---|---|
Molecular Formula |
C14H12N4 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-[2-(2-methylphenyl)iminohydrazinyl]benzonitrile |
InChI |
InChI=1S/C14H12N4/c1-11-6-2-4-8-13(11)16-18-17-14-9-5-3-7-12(14)10-15/h2-9H,1H3,(H,16,17) |
InChI Key |
LMHLUKHULPWROK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NNC2=CC=CC=C2C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile typically involves the reaction of 2-methylphenylhydrazine with benzonitrile under specific conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, and requires controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes, such as distillation or crystallization, to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazene group to amines.
Substitution: The compound can participate in substitution reactions, where the triazene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile exerts its effects involves interactions with specific molecular targets. The triazene group can interact with nucleophiles, leading to the formation of covalent bonds. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzamide
- 2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzoic acid
Uniqueness
2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile is unique due to its specific triazene and benzonitrile structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and research studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
